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Introduction Isomaltulose, a structural isomer of sucrose, is a functional sweetener recognized
for its health benefits, including a low glycemic index and non-cariogenic properties.[1][2] It
serves as an ideal substitute for sucrose in various food and pharmaceutical applications.[1][2]
The industrial production of isomaltulose is primarily achieved through the enzymatic
conversion of sucrose, a process catalyzed by the enzyme sucrose isomerase (Slase, EC
5.4.99.11).[1][3][4] This enzyme transforms the a-1,2-glycosidic bond in sucrose into an a-1,6-
glycosidic bond, yielding isomaltulose.[5] Utilizing immobilized enzymes or whole cells
enhances the stability and reusability of the biocatalyst, significantly reducing production costs
and making it suitable for industrial-scale manufacturing.[1][6] This document provides detailed
protocols for the immobilization of sucrose isomerase, the enzymatic conversion process, and
the subsequent analysis of the reaction products.

Biochemical Reaction Pathway

The enzymatic conversion is a one-step isomerization reaction. Sucrose isomerase first
hydrolyzes the glycosidic bond between glucose and fructose in the sucrose molecule.
Subsequently, it facilitates the formation of a new a-1,6-glycosidic bond between the two
monosaccharides to form isomaltulose. A minor by-product, trehalulose (with an a-1,1-
glycosidic bond), is also typically formed.[5][7]
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Figure 1. Enzymatic isomerization of sucrose to isomaltulose.

Data Summary: Reaction Parameters

The efficiency of the enzymatic conversion is highly dependent on reaction conditions such as
the source of the enzyme, pH, temperature, and substrate concentration.

Table 1: Optimal Reaction Conditions for Sucrose Isomerase from Various Microbial Sources
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Microorganism . Optimal
Optimal pH Reference

Source Temperature (°C)
Erwinia sp. Ejp617 6.0 40 [81[9]
Raoultella terrigena 5.5 40 [10]
Recombinant Bacillus

_ o 45 40 [3]
pumilus (Immobilized)
Free Enzyme (from B.

6.0 30 [3]

pumilus)

| Erwinia rhapontici NX-5 | - | 40-45 |[9] |

Table 2: Summary of Isomaltulose Production Yields under Various Experimental Conditions

. Substrate Reaction Time Isomaltulose
Biocatalyst . Reference
Conc. (g/L) (h) Yield
Immobilized C.
. 453.0 g/L
glutamicum 500 11 [11]
(90.6%)
cells
Purified Slase 240.9 g/L
o 300 3 [81[9]
from Erwinia sp. (80.3%)
Immobilized
Slase on 600 12 87.8% [12]
Chitosan
Immobilized B.
_ 600 - 87.8% [3]
pumilus
Slase from R.
400 6 81.7% [10]

terrigena

| Immobilized Slase in PVA-Sodium Alginate | 650 | - | 620.7 g/L (95.5%) |[2] |

Experimental Workflow
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The overall process involves preparing the biocatalyst (either by enzyme purification or cell
culture), immobilizing the catalyst, performing the conversion in a controlled bioreactor, and
analyzing the final product mixture.
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Figure 2. General workflow for isomaltulose production.
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Experimental Protocols

Protocol 1: Immobilization of Sucrose Isomerase in
Calcium Alginate Beads

This protocol describes a common method for encapsulating either whole cells or the purified
enzyme in calcium alginate.

Materials:

e Sucrose Isomerase solution or whole-cell suspension
e Sodium alginate powder

e Calcium chloride (CacClz2)

« Sterile distilled water

o Citrate-phosphate buffer (50 mM, pH 6.0)

Procedure:

e Prepare Sodium Alginate Solution: Slowly dissolve sodium alginate powder in sterile distilled
water to a final concentration of 2.0-3.0% (w/v). Stir continuously until a homogenous,
viscous solution is formed. Avoid introducing excessive air bubbles.

» Prepare Biocatalyst Mixture: Mix the enzyme solution or wet cell paste with the sodium
alginate solution. A typical ratio is 1 part cell mass to 10 parts alginate solution.[11] Ensure
the mixture is homogenous.

o Prepare CaClz Solution: Prepare a 2.0-8.0% (w/v) calcium chloride solution in a separate
beaker.[11]

e Form Beads: Using a syringe or a peristaltic pump, drop the biocatalyst-alginate mixture into
the CacClz solution from a height of about 5-10 cm. The droplets will instantly form gel beads
upon contact with the calcium ions.
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o Cure the Beads: Allow the beads to harden (cure) in the CaCl: solution for at least 1-2 hours
at 4°C with gentle agitation.[11]

e Wash the Beads: Decant the CaClz solution and wash the immobilized beads thoroughly with
sterile distilled water or buffer (e.g., 50 mM citrate-phosphate buffer, pH 6.0) to remove
excess calcium ions and unentrapped enzyme/cells.[11]

o Storage: The immobilized beads can be used immediately or stored in buffer at 4°C until use.

Protocol 2: Batch Conversion of Sucrose to
Isomaltulose

This protocol outlines the procedure for a typical batch reaction using the immobilized
biocatalyst.

Materials:

Immobilized sucrose isomerase beads (from Protocol 1)

Sucrose

Citric acid-Na2HPOa4 buffer (50 mM, adjust to desired pH, e.g., 4.5-6.0)

Shaking incubator or stirred-tank bioreactor

Water bath

Procedure:

e Prepare Substrate Solution: Prepare a high-concentration sucrose solution (e.g., 500-650
g/L) in the appropriate buffer.[2][11][12] Adjust the pH to the optimal value for the specific
enzyme being used (see Table 1).

« Initiate Reaction: Add the washed, immobilized beads to the sucrose solution in a sterile
flask or bioreactor. A typical loading is 10-15% (v/v) of beads to the total reaction volume. For
example, add 15 U of enzyme activity per gram of sucrose.[12]
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 Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 35-40°C) with
gentle agitation (e.g., 150 rpm) to ensure adequate mixing without disrupting the beads.[3]
[11]

o Monitor Reaction: Take samples at regular time intervals (e.g., every 1-2 hours) to monitor
the progress of the conversion via HPLC analysis (see Protocol 3).

o Terminate Reaction: Once the desired conversion rate is achieved (typically within 6-12
hours), stop the reaction.[10][12] This can be done by separating the beads from the solution
via filtration or decantation. The reaction in the collected supernatant can be permanently
stopped by heating it to 100°C for 5-10 minutes to denature any leaked enzyme.[11]

o Catalyst Recovery: The recovered immobilized beads can be washed with buffer and reused
for subsequent batches. Studies have shown high stability for over 15-25 repeated batches.
[11][12]

Protocol 3: HPLC Analysis of Sugars

This protocol describes a high-performance liquid chromatography (HPLC) method for the
separation and quantification of sucrose, isomaltulose, glucose, and fructose.

Instrumentation & Columns:

» HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering
Detector (ELSD).[13]

e Column: A carbohydrate analysis column or an amino-propyl column is typically used.
Hydrophilic Interaction Liquid Chromatography (HILIC) mode is effective for separating these
sugars.[13]

Chromatographic Conditions:

» Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a low
concentration aqueous buffer like ammonium formate) is commonly used. A typical starting
composition is 80-85% acetonitrile and 15-20% aqueous buffer.[13]

e Flow Rate: 1.0 - 2.0 mL/min.[13]
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e Column Temperature: 30-40°C.

o Detector Temperature: 35-40°C (for RID).

e Injection Volume: 5 - 20 L.

Procedure:

o Sample Preparation: Dilute the samples collected from the reaction mixture with the mobile
phase to bring the sugar concentrations within the linear range of the detector. Filter the
diluted samples through a 0.22 um syringe filter before injection.[10]

o Standard Preparation: Prepare a series of standard solutions containing known
concentrations of pure sucrose, isomaltulose, glucose, and fructose.

» Calibration: Inject the standards to generate a calibration curve for each sugar, plotting peak
area against concentration.

o Sample Analysis: Inject the prepared samples into the HPLC system.

e Quantification: Identify the peaks in the sample chromatograms by comparing their retention
times with the standards. Quantify the concentration of each sugar using the corresponding
calibration curve. The conversion yield can be calculated as the molar concentration of
isomaltulose produced divided by the initial molar concentration of sucrose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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